Journal Name:Faraday Discussions of the Chemical Society
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400007
Methods of calculating the various electronic energy states of a molecular ion are discussed. If the same molecular orbitals are used as in the ground state of the molecule then further configuration interaction is required to obtain good wavefunctions. These wavefunctions give rise to corrections to the Koopmans' theorem values of the ionization potentials; the form of these corrections is considered both for valence shell and inner shell ionization.The role of semi-empirical and ab initio calculations of molecular wavefunctions in relation to experiment is discussed briefly and illustrated by reference to ionization potentials. Finally, the limitations of a discussion of the processes of ionization, reorganization and dissociation purely in terms of transitions between stationary states is pointed out and a simple model is presented which allows some more general concepts to be introduced.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400001
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500410
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500389
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500369
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500357
Angular distribution measurements of methyl iodide reactive scattering from crossed beams of methyl radicals and halogen molecules, ICl, IBr, I2 are reported. The methyl radical beam is generated by pyrolysis of azomethane flowing through a heated tantalum tube at ∼1600 K; the halogen molecule beam issues from a nozzle beam source at ∼380 K. Reactively scattered methyl iodide is detected by an electron bombardment mass spectrometer. The differential cross sections peak sideways in centre-of-mass coordinates, showing a marked similarity to the corresponding deuterium atom–halogen molecule reactions. Qualitative molecular orbital theory offers a comprehensive rationalisation of methyl radical, deuterium atom and halogen atom reaction dynamics with halogen molecules.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500344
This paper briefly reviews an extensive set of studies of the reactions of fluorine atoms with olefins, dienes, aromatic and heterocyclic molecules by the method of crossed molecular beams. From measurements of the angular distribution of products and the recoil energy spectrum of products it is inferred that the statistical theories of reaction are inadequate. Although RRKM theory seems capable of predicting the ratios of cross sections for pairs of products, the same theory is incapable of accounting for the internal energy distribution of the products. The failure of the hypothesis that internal energy exchange is more rapid than chemical reaction is discussed and a proposal advanced to explain the origin of the failure.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500331
Molecular beam experiments show that diatomic molecule exchange reactions involving an ionic bond proceed readily at thermal collision energies. Previous work found two such reaction families, alkali halide + alkali halide and dialkali + halogen. This study adds a third, alkali halide + halogen. For CsI + Cl2→ CsCl + ICl the product angular and velocity distributions indicate that a statistical collision complex is formed which persists for many vibrational periods and at least a few rotational periods. This complex presumably corresponds to the alkali trihalide salt, Cs+(ClICl)–. For the CsBr + ICl reaction only formation of CsCl + IBr has been observed, even at collision energies well above the endoergic threshold for formation of CsI + BrCl. The energy disposal is not statistical and the product angular distribution is quite asymmetric about 90°, indicating that a large fraction ([graphic omitted] ⅓ to ½) of the collision complexes break up in less than one rotational period. The preferred directions of emission are 0° for CsCl and 180° for IBr, where 0° and 180° designate the incident beam directions (c.m. system) for ICl and CsBr, respectively. These properties can be plausibly interpreted in terms of the electronic structure of the trihalide group.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500320
Reactive scattering measurements for the alkali atom-dimer exchange reactions M′+ M2→ MM′+ M are reported, where M′= Na, K and M2= Cs2, Rb2, K2. The total reaction cross sections are large [graphic omitted] 100 Å2, indicating that a major fraction of collisions, captured by the long range van der Waals attraction, lead to reaction. Very little (∼10 %) of the available energy is disposed into product translation, consequently the MM′ dimer products are highly vibrationally excited (∼75 % of the MM′ bond energy). Only an indication of the centre-of-mass differential reaction cross sections can be deduced from the data. Calculations of the reaction potential energy surfaces show a broad shallow basin at small internuclear distances, and suggest that the reaction dynamics must be direct or at most involve a short-lived complex.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500307
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500299
The reaction of K atoms with CF3I molecules has been studied using oriented molecules. If the I end is closest to the incoming K atoms, KI is formed and recoils backwards in the centre of mass system. If the CF3 end is closest to the incoming K atoms, KI is again formed but scatters forwards in the CM. This is in contrast to the oriented CH3I + Rb reaction in which no forward scattering is observed from configurations with CH3 closest to the incoming Rb.These observations find possible explanation in two (probably related) mechanisms. Even for CF3I oriented in what appears to be an unfavorable configuration, it is possible for the K atom to fly past the CF3 group and strike the I. This is expected to be less likely in CH3I because the CH3 shields the I more than does CF3.For CF3I (but not CH3I) charge transfer to a repulsive ionic state is postulated. The products are expected to recoil along the direction of the molecular axis and this roughly accounts for the experimental angular distribution.
Translational energy dependence of product energy and angular distribution for the K + CH3I reaction
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500293
Molecular beam scattering (velocity-analysis) experiments have been carried out for the now-classic “rebound” reaction K + CH3I → KI + CH3 over a range of relative translational energies text-decoration:overlineET from 0.077 to 0.16 eV. Detailed centre-of-mass differential reaction cross sections have thereby been obtained (at three energies), showing the expected predominant “back-scattering” of the fast-recoiling KI product. There is very little coupling between the angular and recoil energy distributions. The differential solid-angle cross section peaks at 180°(with a half-angle close to 90°) with shape essentially independent of text-decoration:overlineET over the range of the experiments. The distribution of final translational energy ET′ is rather sharp, showing a peak at about 60 % of the total available energy. The average recoil energy text-decoration:overlineET′ increases with text-decoration:overlineET.These results are combined with previous experimental findings from this laboratory on the CH3I–K, —Rb reactions (the “alignment effect” and the ET-dependence of the total reaction cross section), and compared with observations of other groups. A current, overall, experimental summary is presented, to serve as a target for theory.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500277
The use of laser-induced fluorescence as a molecular beam detector for the measurement of internal state distributions of reaction products is presented and applied to the reactions of barium with the hydrogen halides. It is found that most of the reaction exoergicity appears as translational energy of the products and that the total reactive cross section is positively correlated with the average fraction of the exoergicity appearing as vibrational excitation.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500252
Experiment and theory have been used to ascertain the effect of various forms of reagent energy on the dynamics of three reactions; (a) F + HCl → HF + Cl, (b) F + D2→ DF + D and (c) H + Cl2→ HCl + Cl. The principal experimental technique was the arrested relaxation form of the infra-red chemiluminescence method, coupled with a quite wide variation in the temperature of the atomic or the molecular reagent. In addition, a novel approach was employed in which the “fluorescence depletion” of specified vibrational-rotational (v, J) states was measured, and hence the relative rate of reaction of these quantum states was obtained. The theoretical technique was the 3D classical trajectory method using LEPS (London, Eyring, Polanyi, Sato) potential-energy hypersurfaces. Some support was obtained from experiment and theory for the following generalisations. (1)ΔT and ΔV enhance the reaction rate-constant, but the former is more effective for these substantially-exothermic reactions. (ΔT and ΔV denote reagent translation and vibration enhancements, in excess of the activation-barrier). (2) On the average ΔT→ΔT′+ΔR′(the primed energies refer to reaction products; ΔR′ is enhancement in product rotational energy). (3) On the average ΔV→ΔV′. (1)–(3) are in accord with findings from earlier trajectory studies. The effect of substantial increase in collision-energy can be understood in terms of a contribution from “induced repulsive energy-release”, and that of increased reagent vibrational energy in terms of both induced repulsive energy-release and (more important)“induced attractive energy-release”. For the reaction F + HCl the increase in rate constant with reagent vibrational quantum number, k(v), was obtained for ν= 0–2, experimentally and theoretically. The fluorescence-depletion method was used for a preliminary measurement of the rotational dependence of reaction rate, k(J), in F + HCl(ν= 1). An estimate was obtained for the variation in threshold collision-energy, Ev′J′0, with the v′J′ state being formed in the reaction F + HCl(v= 0).
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500233
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500221
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500211
Measurements of inelastic differential scattering cross sections for the electronic excitation of alkali metal atoms in collisions with various atoms and molecules are reported.A fast, pulsed alkali atom beam, produced by charge exchange, crosses a thermal energy target beam and is then detected by a surface ionization detector, which is fixed in position at a distance of about 75 cm from the scattering region. The angle of deflection can be changed by moving the alkali beam source around the target. The energy loss of the scattered particles is analysed by a time-of-flight measurement.Measurements have been performed for potassium atoms scattered by rare gas atoms, and for the systems K—N2, Na—N2, K—CO and K—K. The energies range from 100 to 200 eV, the angles from 0 to several degrees (laboratory system). In the alkali-rare gas collisions, the inelastic scattering portion is very small and cross sections have not been determined so far. The same holds for Na—N2. Large inelastic cross sections, however, are found in the case of K—N2, K—CO, and K—K. A preliminary evaluation of the data is discussed.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500203
Individual rotational quantum transitions have been resolved in the energy loss spectra of Li+ ions after scattering by H2 molecules. Time of flight measurements at 0.6 eV centre of mass energy yield differential inelastic cross sections for the j= 0 →j= 2 and j= 1 →j= 3 rotational transitions relative to the differential elastic cross section (j= 0 →j= 0, j= 1→j= 1) at centre of mass angles between 14 and 32°.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500191
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500185
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